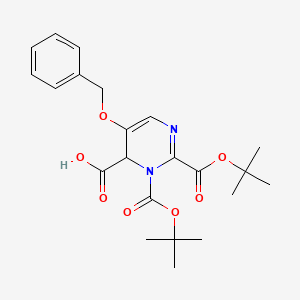
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is a complex organic compound that features a quinoline core substituted with benzenesulfonyl, chlorine, iodine, and hydroxyl groups
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one typically involves multi-step organic reactions. One common method involves the sulfonation of a quinoline derivative followed by halogenation and hydroxylation. The reaction conditions often require the use of strong acids, bases, and halogenating agents under controlled temperatures to ensure the desired substitutions occur at specific positions on the quinoline ring .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are essential to obtain the compound in high purity.
Análisis De Reacciones Químicas
Types of Reactions
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a quinone derivative.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: Halogen atoms (chlorine and iodine) can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide under acidic conditions.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group yields a quinone, while substitution of the halogens can produce various substituted quinoline derivatives.
Aplicaciones Científicas De Investigación
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or a fluorescent probe.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and chemical sensors .
Mecanismo De Acción
The mechanism of action of 3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s unique structure allows it to interact with various biological pathways, potentially leading to therapeutic effects .
Comparación Con Compuestos Similares
Similar Compounds
Benzenesulfonic acid derivatives: These compounds share the benzenesulfonyl group and exhibit similar chemical reactivity.
Chloroquinoline derivatives: Compounds with chlorine substitution on the quinoline ring.
Iodoquinoline derivatives: Compounds with iodine substitution on the quinoline ring
Uniqueness
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one is unique due to the combination of its substituents, which confer distinct chemical and biological properties. The presence of both halogens (chlorine and iodine) along with the hydroxyl and benzenesulfonyl groups makes it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C15H9ClINO4S |
|---|---|
Peso molecular |
461.7 g/mol |
Nombre IUPAC |
3-(benzenesulfonyl)-7-chloro-4-hydroxy-6-iodo-1H-quinolin-2-one |
InChI |
InChI=1S/C15H9ClINO4S/c16-10-7-12-9(6-11(10)17)13(19)14(15(20)18-12)23(21,22)8-4-2-1-3-5-8/h1-7H,(H2,18,19,20) |
Clave InChI |
IIJFWGIMHZORLA-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)S(=O)(=O)C2=C(C3=CC(=C(C=C3NC2=O)Cl)I)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


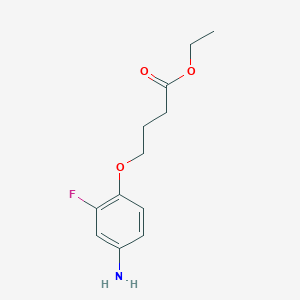
![Rel-(3aR,6aS)-hexahydro-3aH-cyclopenta[b]furan-3a-carboxylic acid](/img/structure/B13892722.png)
![tert-butyl (2S)-2-[(dimethylamino)methyl]azetidine-1-carboxylate](/img/structure/B13892727.png)
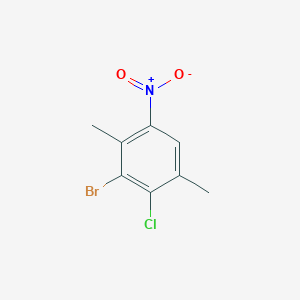
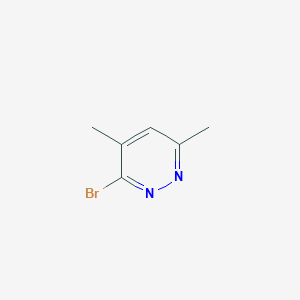

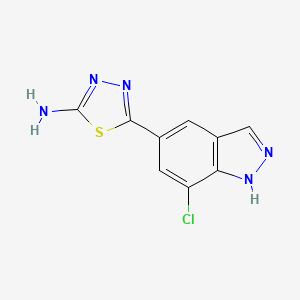
![2-Methoxy-5-[3-(methylamino)-1-thiophen-2-ylpropoxy]naphthalen-1-ol](/img/structure/B13892744.png)
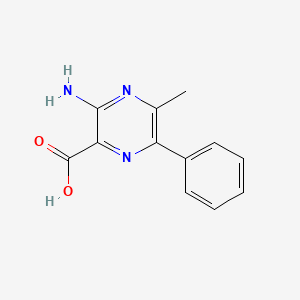
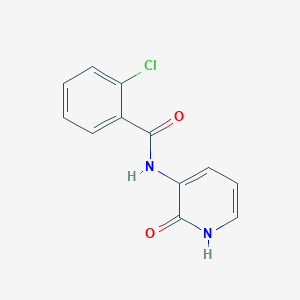
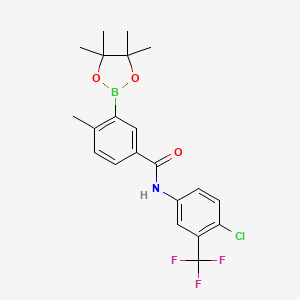
![4-[4-[[4-(4-chlorophenyl)phthalazin-1-yl]amino]phenoxy]-N-methylpyridine-2-carboxamide](/img/structure/B13892760.png)
![[2-(Dimethylamino)-1,3-thiazol-5-yl]-phenylmethanone](/img/structure/B13892775.png)
